molecular formula C14H13N5O5S2 B2404619 methyl 3-(N-(4-(4-methyl-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)sulfamoyl)thiophene-2-carboxylate CAS No. 1396711-08-2

methyl 3-(N-(4-(4-methyl-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)sulfamoyl)thiophene-2-carboxylate

Cat. No. B2404619
M. Wt: 395.41
InChI Key: CDELBZRDSWXXPC-UHFFFAOYSA-N
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Description

“Methyl 3-(N-(4-(4-methyl-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)sulfamoyl)thiophene-2-carboxylate” is a complex organic compound. Unfortunately, I couldn’t find a specific description for this compound in the search results12.



Synthesis Analysis

The synthesis of similar compounds involves reactions with a variety of hydrazonoyl chlorides and bromoacetyl derivatives1. However, the specific synthesis process for “methyl 3-(N-(4-(4-methyl-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)sulfamoyl)thiophene-2-carboxylate” is not available in the search results.



Molecular Structure Analysis

The molecular structure analysis of this compound is not available in the search results. However, similar compounds have been studied computationally, and some have shown promising binding affinities against the active site of the epidermal growth factor receptor kinase (EGFR)1.



Chemical Reactions Analysis

The chemical reactions involving this compound are not available in the search results.



Physical And Chemical Properties Analysis

The physical and chemical properties of this compound are not available in the search results.


Scientific Research Applications

Synthetic Methodologies and Chemical Transformations

A study by Corral and Lissavetzky (1984) outlined a new synthetic route to mono- and di-alkyl ethers of thiotetronic and α-halogenothiotetronic acids, starting from methyl 3-hydroxythiophene-2-carboxylate. This process involves straightforward halogenation followed by alkylation and hydrolysis, yielding high yields of thiotetronic acids derivatives (Corral & Lissavetzky, 1984).

Metal–Organic Frameworks (MOFs) and Coordination Polymers

Research by Dai et al. (2009, 2010) on the construction of copper metal–organic systems and the effect of conformation of flexible carboxylate ligands on the structures of metal–organic supramolecules highlighted the importance of ligand design in the assembly of complex structures. These studies provide insights into how the positions of substituents and the flexibility of ligands influence the formation of discrete molecular structures and coordination polymers, potentially useful in catalysis, gas storage, and separation technologies (Dai et al., 2009; Dai et al., 2010).

Antimicrobial Activities

A study by Babu, Pitchumani, and Ramesh (2013) synthesized and evaluated the antimicrobial activities of N-(3-chloro-2-oxo-4-phenylazetidin-1-yl)/3-N-(4-oxo-2-arylthiazolidin-3-yl)-2-(methylsulfonamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamides. These compounds displayed significant activities against bacterial and fungal strains, demonstrating the potential of thiophene derivatives in developing new antimicrobial agents (Babu et al., 2013).

Supramolecular Chemistry

Cui et al. (2011) investigated reaction vessel- and concentration-induced supramolecular isomerism in layered lanthanide-organic frameworks. Their research emphasizes the role of experimental conditions in dictating the structure of coordination polymers, contributing to the understanding of supramolecular isomerism and its implications for material design (Cui et al., 2011).

Safety And Hazards

The safety and hazards associated with this compound are not available in the search results.


Future Directions

The future directions for research on this compound are not available in the search results. However, similar compounds have shown promising anticancer activity, suggesting potential for further research in this area1.


Please note that this analysis is based on the limited information available from the search results and may not be comprehensive. For a detailed analysis, please refer to specific scientific literature or consult a chemistry expert.


properties

IUPAC Name

methyl 3-[[4-(4-methyl-5-oxotetrazol-1-yl)phenyl]sulfamoyl]thiophene-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13N5O5S2/c1-18-14(21)19(17-16-18)10-5-3-9(4-6-10)15-26(22,23)11-7-8-25-12(11)13(20)24-2/h3-8,15H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDELBZRDSWXXPC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)N(N=N1)C2=CC=C(C=C2)NS(=O)(=O)C3=C(SC=C3)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13N5O5S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

methyl 3-(N-(4-(4-methyl-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)sulfamoyl)thiophene-2-carboxylate

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